REACTION_CXSMILES
|
[Cl:1][B:2]([Cl:4])Cl.[CH:5]([NH:8][CH:9]([CH3:11])[CH3:10])([CH3:7])[CH3:6].C(N(CC)CC)C>C(Cl)Cl>[CH:5]([N:8]([B:2]([Cl:4])[Cl:1])[CH:9]([CH3:11])[CH3:10])([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
13.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClB(Cl)Cl
|
Name
|
|
Quantity
|
13.108 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour, during which a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml of dry toluene
|
Type
|
STIRRING
|
Details
|
the solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with 20 ml of toluene
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure from the combined filtrates
|
Type
|
DISTILLATION
|
Details
|
the resulting oil was purified by vacuum distillation (25-28° C., 13 Pa, 0.1 mm)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(C)C)B(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |